
Guanosine triphosphate-d14 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine triphosphate-d14 (dilithium) is a deuterium-labeled derivative of guanosine triphosphate. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and cell division. The deuterium labeling in guanosine triphosphate-d14 (dilithium) enhances its stability and allows for its use as a tracer in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-d14 (dilithium) involves the incorporation of deuterium atoms into the guanosine triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of guanosine triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the large volumes of reagents and products. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Guanosine triphosphate-d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: Guanosine triphosphate-d14 (dilithium) can bind to proteins and other biomolecules, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-d14 (dilithium) include water for hydrolysis and various enzymes for phosphorylation and binding reactions. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of guanosine triphosphate-d14 (dilithium) include guanosine diphosphate, inorganic phosphate, and phosphorylated biomolecules .
科学的研究の応用
Guanosine triphosphate-d14 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of nucleotide metabolism and enzyme kinetics.
Biology: Employed in research on signal transduction pathways and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent and as a specific inhibitor against COVID-19.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products
作用機序
The mechanism of action of guanosine triphosphate-d14 (dilithium) involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in signal transduction, protein synthesis, and cell division. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
類似化合物との比較
Similar Compounds
Guanosine triphosphate: The non-deuterated form of guanosine triphosphate.
Guanosine diphosphate: A product of guanosine triphosphate hydrolysis.
Adenosine triphosphate: Another nucleotide with similar functions in cellular processes.
Uniqueness
Guanosine triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific research. This makes it particularly valuable in studies requiring precise tracking of nucleotide metabolism and enzyme kinetics .
特性
分子式 |
C10H14Li2N5O14P3 |
|---|---|
分子量 |
549.2 g/mol |
IUPAC名 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD5 |
InChIキー |
SPQUPDOUIWTDAU-IWUCRYAMSA-L |
異性体SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


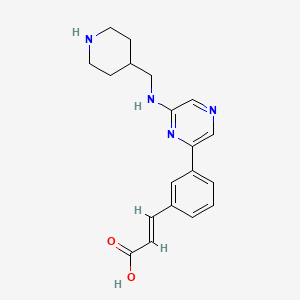

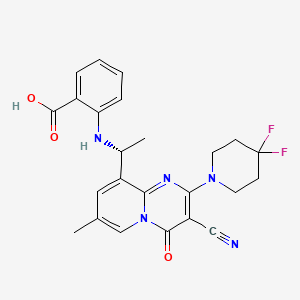
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
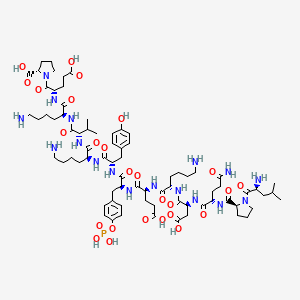
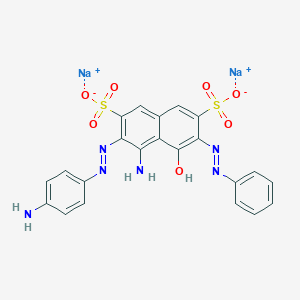
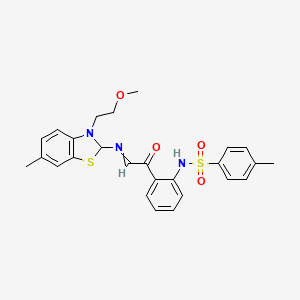
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
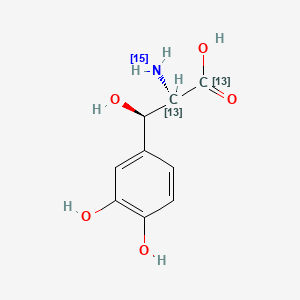
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)

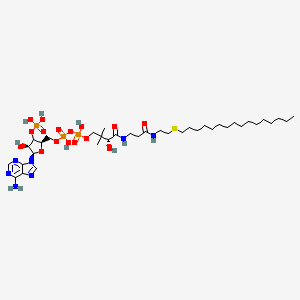
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)

